Cas no 61526-97-4 (Benzenamine, 4,4'-(2-methylpropylidene)bis[N,N-bis(4-methylphenyl)-)

Benzenamine, 4,4'-(2-methylpropylidene)bis[N,N-bis(4-methylphenyl)- structure
61526-97-4 structure
Product Name:Benzenamine, 4,4'-(2-methylpropylidene)bis[N,N-bis(4-methylphenyl)-
CAS-nummer:61526-97-4
MF:C44H44N2
MW:600.833571434021
CID:476169
PubChem ID:19891770
Update Time:2025-04-19

Benzenamine, 4,4'-(2-methylpropylidene)bis[N,N-bis(4-methylphenyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • 4-methyl-N-[4-[2-methyl-1-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]propyl]phenyl]-N-(4-methylphenyl)aniline
    • DTXSID20601053
    • N,N'-[(2-Methylpropane-1,1-diyl)di(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]
    • Benzenamine, 4,4'-(2-methylpropylidene)bis[N,N-bis(4-methylphenyl)-
    • 61526-97-4
    • 4,4'-(2-methylpropane-1,1-diyl)bis[N,N-bis(4-methylphenyl)aniline]
    • OLBRAGNZSAITMC-UHFFFAOYSA-N
    • SCHEMBL9630224
    • Inchi: 1S/C44H44N2/c1-31(2)44(36-15-27-42(28-16-36)45(38-19-7-32(3)8-20-38)39-21-9-33(4)10-22-39)37-17-29-43(30-18-37)46(40-23-11-34(5)12-24-40)41-25-13-35(6)14-26-41/h7-31,44H,1-6H3
    • InChI-sleutel: OLBRAGNZSAITMC-UHFFFAOYSA-N
    • LACHT: N(C1C=CC(C)=CC=1)(C1C=CC(C)=CC=1)C1C=CC(=CC=1)C(C1C=CC(=CC=1)N(C1C=CC(C)=CC=1)C1C=CC(C)=CC=1)C(C)C

Berekende eigenschappen

  • Exacte massa: 600.35072
  • Monoisotopische massa: 600.350449412g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 46
  • Aantal draaibare bindingen: 9
  • Complexiteit: 738
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 12.9
  • Topologisch pooloppervlak: 6.5Ų

Experimentele eigenschappen

  • PSA: 6.48
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